molecular formula C7H8ClF2N3 B2661264 N-(2,4-difluorophenyl)guanidine hydrochloride

N-(2,4-difluorophenyl)guanidine hydrochloride

Cat. No.: B2661264
M. Wt: 207.61 g/mol
InChI Key: RTFMLMVQTFQMFF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)guanidine hydrochloride: is a chemical compound with the molecular formula C7H8ClF2N3 and a molecular weight of 207.61 g/mol . This compound is characterized by the presence of a guanidine group attached to a 2,4-difluorophenyl ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluorophenyl)guanidine hydrochloride typically involves the reaction of 2,4-difluoroaniline with cyanamide in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-difluorophenyl)guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,4-difluorophenyl)guanidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)guanidine
  • N-(2,4-difluorophenyl)thiourea
  • N-(2,4-difluorophenyl)urea

Comparison: N-(2,4-difluorophenyl)guanidine hydrochloride is unique due to the presence of the guanidine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the guanidine group can form stronger hydrogen bonds and exhibit different electronic properties compared to urea or thiourea derivatives .

Properties

IUPAC Name

2-(2,4-difluorophenyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3.ClH/c8-4-1-2-6(5(9)3-4)12-7(10)11;/h1-3H,(H4,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFMLMVQTFQMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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